molecular formula C35H52O6 B1239178 Integracin C

Integracin C

Cat. No. B1239178
M. Wt: 568.8 g/mol
InChI Key: LYMWNVVWPGMTHS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integracin C is a benzoate ester obtained by the formal condensation of the hydroxy group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxy benzoic acid which is also substituted by a undec-7-en-1-yl group at position 6. It is isolated from Cytonaema sp. and has anti-HIV-1 activity. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a member of resorcinols and a benzoate ester.

Scientific Research Applications

Discovery and HIV-1 Integrase Inhibition

Integracins, including Integracin C, are notable for their role in inhibiting HIV-1 integrase, a critical enzyme for HIV-1 replication. Singh et al. (2002) discovered Integracins A-C as inhibitors of HIV-1 integrase, observing their ability to inhibit both coupled and strand transfer activities of the enzyme. These compounds were identified through the screening of fungal extracts, showcasing their potential in therapeutic interventions against HIV infections (Singh et al., 2002).

Molecular Structure and Bioactivity

The molecular structure and absolute configurations of Integracins, including Integracin C, have been a subject of study due to their significant bioactivity. Liu et al. (2012) isolated Integracins A and B, along with 15'-dehydroxy-integracin B, determining their structures through methods like the Mosher's method and specific rotation analysis. This research is vital for understanding the compound's therapeutic potential, particularly in HIV-1 integrase inhibition (Liu et al., 2012).

Role in Cellular Signaling and Cancer

The broader category of integrins, to which Integracin C is related, plays a significant role in cell signaling and cancer. Mitra and Schlaepfer (2006) explored how integrins, through signaling proteins like focal adhesion kinase (FAK) and c-Src, affect cell behavior in both normal and cancer cells. Their research highlights the role of integrins in cell motility, cell cycle progression, survival, and notably, tumor growth and metastasis, presenting a critical area for cancer research and potential therapeutic targets (Mitra & Schlaepfer, 2006).

properties

Molecular Formula

C35H52O6

Molecular Weight

568.8 g/mol

IUPAC Name

11-(3,5-dihydroxyphenyl)undecan-4-yl 2,4-dihydroxy-6-[(E)-undec-7-enyl]benzoate

InChI

InChI=1S/C35H52O6/c1-3-5-6-7-8-9-10-13-16-20-28-24-31(38)26-33(39)34(28)35(40)41-32(18-4-2)21-17-14-11-12-15-19-27-22-29(36)25-30(37)23-27/h6-7,22-26,32,36-39H,3-5,8-21H2,1-2H3/b7-6+

InChI Key

LYMWNVVWPGMTHS-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C/CCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O

SMILES

CCCC=CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O

Canonical SMILES

CCCC=CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Integracin C
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Integracin C
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Reactant of Route 6
Integracin C

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